molecular formula C20H23N3O3S B2859026 1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide CAS No. 1251686-09-5

1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide

Cat. No. B2859026
M. Wt: 385.48
InChI Key: KTQDAQPJMPCLJP-UHFFFAOYSA-N
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Description

The compound “1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a thiazole ring, a benzoyl group, and a piperidine ring. These components are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely be confirmed using various spectral techniques, such as IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiazole ring might undergo electrophilic or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability might be influenced by the presence of the aromatic thiazole ring .

Scientific Research Applications

Chemical Synthesis and Structural Analyses

Compounds with complex structures similar to the queried compound are often synthesized and structurally analyzed to understand their chemical properties. For instance, the synthesis of new pyridine derivatives with antimicrobial activity has been reported, highlighting the importance of structural modification in enhancing biological activity (Patel, Agravat, & Shaikh, 2011). Similarly, derivatives of benzodifuranyl and thiazolopyrimidines derived from natural compounds have shown potential as anti-inflammatory and analgesic agents, underscoring the chemical versatility and therapeutic potential of such structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Properties

The pharmacological exploration of benzamide derivatives and their analogs, which share a core structural similarity with the queried compound, has led to the identification of selective serotonin receptor agonists with potential applications in gastrointestinal motility (Sonda et al., 2004). This illustrates how the structural components of such molecules can be tuned for specific receptor targets, suggesting a wide range of potential pharmacological applications beyond those traditionally associated with this class of compounds.

Antimicrobial and Antifungal Applications

Compounds structurally related to the queried molecule have been synthesized and tested for their antimicrobial and antifungal activities. For example, a convergent synthesis of 4-(2-benzothiazoyl)piperidines demonstrated potent antihistaminic activity, indicating the potential of these compounds in the development of new antihistamines (Maynard, Cheng, Kane, & StaegerMichael, 1993).

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new pharmaceuticals. Additionally, modifications to the molecular structure could be investigated to optimize its properties .

properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c21-19(24)14-7-9-23(10-8-14)20(25)15-3-5-16(6-4-15)26-11-18-22-17(12-27-18)13-1-2-13/h3-6,12-14H,1-2,7-11H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQDAQPJMPCLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide

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